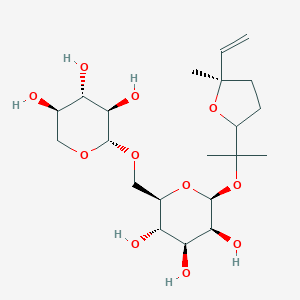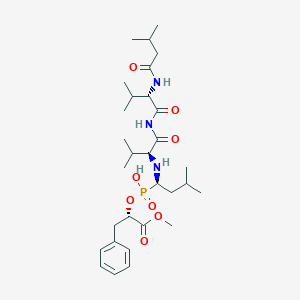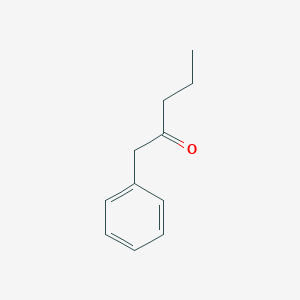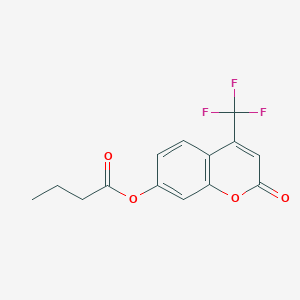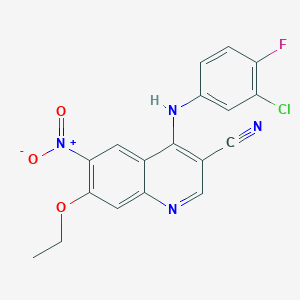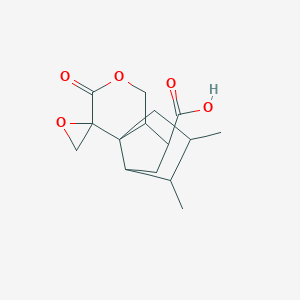
Tetrahydropentalenolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropentalenolactone (THP) is a natural product that has gained significant attention from the scientific community due to its unique structure and potential therapeutic applications. THP belongs to the family of sesquiterpenes and is derived from the plant Tanacetum parthenium.
Mecanismo De Acción
Tetrahydropentalenolactone exerts its biological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation. Tetrahydropentalenolactone also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Tetrahydropentalenolactone has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Tetrahydropentalenolactone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Tetrahydropentalenolactone has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Tetrahydropentalenolactone has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tetrahydropentalenolactone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Tetrahydropentalenolactone is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using Tetrahydropentalenolactone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for Tetrahydropentalenolactone research. One area of interest is the potential use of Tetrahydropentalenolactone in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel synthetic analogs of Tetrahydropentalenolactone with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of Tetrahydropentalenolactone in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Tetrahydropentalenolactone is a natural product with a unique structure and potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, and has been investigated for its potential use in the treatment of neurological disorders. Tetrahydropentalenolactone is relatively easy to synthesize, but its low solubility in water can make it difficult to administer in vivo. Further research is needed to fully explore the potential of Tetrahydropentalenolactone and its analogs in the treatment of various diseases.
Métodos De Síntesis
Tetrahydropentalenolactone can be synthesized from the plant Tanacetum parthenium through a series of chemical reactions. The plant is first extracted with organic solvents, and the resulting crude extract is then purified using column chromatography. The purified extract is then subjected to acid hydrolysis, which yields Tetrahydropentalenolactone.
Aplicaciones Científicas De Investigación
Tetrahydropentalenolactone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Tetrahydropentalenolactone has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
156900-92-4 |
|---|---|
Nombre del producto |
Tetrahydropentalenolactone |
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
7,8-dimethyl-2-oxospiro[4,4a,5,6,6a,7,8,9-octahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h7-11H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
HXNTZKHPSFBXPN-UHFFFAOYSA-N |
SMILES |
CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |
SMILES canónico |
CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |
Sinónimos |
tetrahydropentalenolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



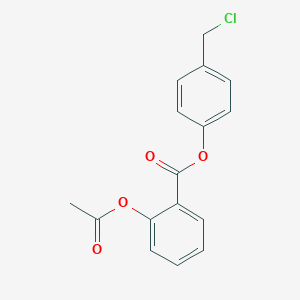
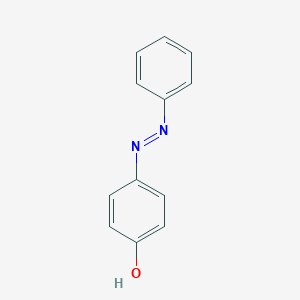
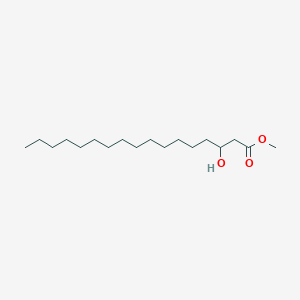
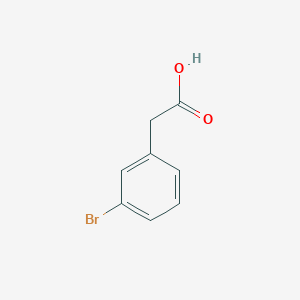
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
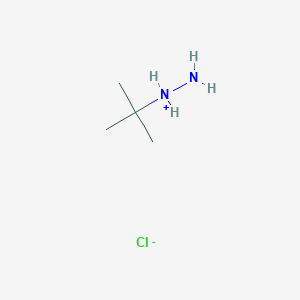
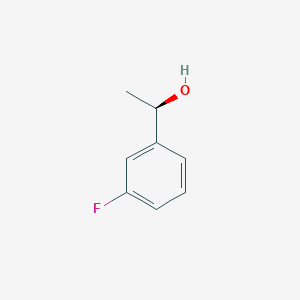
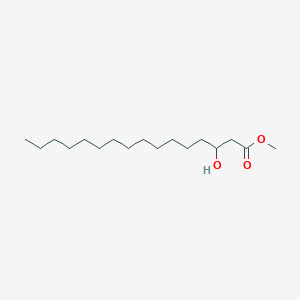
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
